Cas no 1328893-17-9 (Methyl 5-bromo-1H-pyrazole-3-carboxylate)
Methyl 5-bromo-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromo-1H-pyrazole-3-carboxylate
- Methyl 3-bromo-1H-pyrazole-5-carboxylate
- AK109827
- Methyl 5-Bromopyrazole-3-carboxylate
- STL557717
- BBL103907
- FCH2329298
- SY024058
- AX8231822
- AB0058197
- Z4091
- ST24025405
- AK00749792
- 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester
- AKOS016009037
- 2750605-00-4
- DB-360990
- methyl5-bromo-1H-pyrazole-3-carboxylate
- MFCD23701497
- A857239
- DTXSID40855692
- 2246373-43-1
- 1328893-17-9
- DB-417118
- SCHEMBL20517628
- MFCD27987968
- CS-0137498
- C5H5BrN2O2
- FS-3741
- D70033
- AU-004/43508430
-
- MDL: MFCD23701497
- Inchi: 1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
- InChI Key: RLDJSZKPUPTTNO-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=NN1
Computed Properties
- Exact Mass: 203.95344g/mol
- Monoisotopic Mass: 203.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55
- XLogP3: 1.4
Experimental Properties
- Density: 1.781±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
Methyl 5-bromo-1H-pyrazole-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
Methyl 5-bromo-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW398-50mg |
Methyl 5-bromo-1H-pyrazole-3-carboxylate |
1328893-17-9 | 97% | 50mg |
79.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW398-200mg |
Methyl 5-bromo-1H-pyrazole-3-carboxylate |
1328893-17-9 | 97% | 200mg |
231.0CNY | 2021-07-10 | |
| abcr | AB425787-250 mg |
Methyl 5-bromo-1H-pyrazole-3-carboxylate, 95%; . |
1328893-17-9 | 95% | 250MG |
€90.20 | 2022-03-02 | |
| abcr | AB425787-1 g |
Methyl 5-bromo-1H-pyrazole-3-carboxylate, 95%; . |
1328893-17-9 | 95% | 1g |
€121.20 | 2023-04-23 | |
| abcr | AB425787-5 g |
Methyl 5-bromo-1H-pyrazole-3-carboxylate, 95%; . |
1328893-17-9 | 95% | 5g |
€338.80 | 2023-04-23 | |
| abcr | AB425787-10 g |
Methyl 5-bromo-1H-pyrazole-3-carboxylate, 95%; . |
1328893-17-9 | 95% | 10g |
€519.00 | 2023-04-23 | |
| Chemenu | CM187776-10g |
Methyl 5-bromo-1H-pyrazole-3-carboxylate |
1328893-17-9 | 95%+ | 10g |
$417 | 2024-08-02 | |
| Apollo Scientific | OR933327-250mg |
Methyl 5-bromo-1H-pyrazole-3-carboxylate |
1328893-17-9 | 97% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | OR933327-1g |
Methyl 5-bromo-1H-pyrazole-3-carboxylate |
1328893-17-9 | 97% | 1g |
£19.00 | 2025-02-21 | |
| Apollo Scientific | OR933327-5g |
Methyl 5-bromo-1H-pyrazole-3-carboxylate |
1328893-17-9 | 97% | 5g |
£91.00 | 2025-02-21 |
Methyl 5-bromo-1H-pyrazole-3-carboxylate Suppliers
Methyl 5-bromo-1H-pyrazole-3-carboxylate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on Methyl 5-bromo-1H-pyrazole-3-carboxylate
Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS No. 1328893-17-9): A Versatile Building Block in Modern Organic Synthesis
In the realm of heterocyclic chemistry, Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS No. 1328893-17-9) has emerged as a crucial intermediate for pharmaceutical and agrochemical research. This pyrazole derivative combines the structural advantages of both bromine substitution and ester functionality, making it particularly valuable for cross-coupling reactions and medicinal chemistry applications. The compound's molecular formula C5H5BrN2O2 and molecular weight of 205.01 g/mol position it as an ideal candidate for various synthetic transformations.
The growing interest in Methyl 5-bromo-1H-pyrazole-3-carboxylate synthesis reflects broader trends in drug discovery, where researchers increasingly seek functionalized heterocycles for targeted biological activity. Recent literature highlights its utility in constructing kinase inhibitors, particularly in oncology research, where pyrazole scaffolds show remarkable potential. The bromo substituent at the 5-position enables diverse palladium-catalyzed couplings, while the methyl ester group offers flexibility for further derivatization through hydrolysis or aminolysis.
From a synthetic chemistry perspective, Methyl 5-bromo-1H-pyrazole-3-carboxylate properties include excellent solubility in common organic solvents (DMSO, DMF, THF) and moderate stability under ambient conditions. These characteristics make it convenient for laboratory handling and storage. The compound typically appears as a white to off-white crystalline powder with a purity ≥95% (HPLC), meeting the stringent requirements of modern pharmaceutical intermediates.
The application spectrum of 5-bromo-1H-pyrazole-3-carboxylic acid methyl ester extends beyond drug discovery into materials science. Researchers are exploring its incorporation into metal-organic frameworks (MOFs) and coordination polymers, capitalizing on the pyrazole nitrogen's chelating ability. This dual applicability in life sciences and materials chemistry significantly enhances its commercial value and research relevance.
Market analysis indicates steady growth in demand for brominated pyrazole derivatives, driven by pharmaceutical companies developing novel JAK inhibitors and COX-2 selective agents. The compound's CAS 1328893-17-9 serves as a key identifier in global chemical databases, facilitating procurement for academic and industrial researchers alike. Current pricing trends reflect its status as a premium building block, with costs varying based on scale and purity specifications.
Quality control protocols for Methyl 5-bromo-1H-pyrazole-3-carboxylate typically involve HPLC analysis, 1H/13C NMR verification, and mass spectrometry. These rigorous characterization methods ensure batch-to-batch consistency, particularly important for high-throughput screening applications. The bromine atom's presence facilitates convenient reaction monitoring via halogen dance mechanisms in many synthetic pathways.
Environmental and safety considerations for handling 5-bromo-3-pyrazolecarboxylic acid methyl ester follow standard laboratory protocols. While not classified as hazardous under current regulations, proper personal protective equipment (gloves, goggles) is recommended during manipulation. The compound's environmental fate and biodegradation profile remain active research areas in green chemistry initiatives.
Recent patent literature reveals innovative applications of Methyl 5-bromo-1H-pyrazole-3-carboxylate in photodynamic therapy agents and OLED materials. Its structural versatility allows conjugation with various fluorophores and electron-transport moieties, meeting the growing demand for multifunctional materials in medical diagnostics and display technologies.
The synthetic flexibility of CAS 1328893-17-9 enables its transformation into numerous valuable derivatives. Common modifications include Suzuki-Miyaura couplings to introduce aryl groups, ester hydrolysis to access the corresponding carboxylic acid, or nucleophilic substitution of the bromine atom. These transformations underscore its role as a molecular scaffold in contemporary organic synthesis.
Analytical challenges associated with Methyl 5-bromo-1H-pyrazole-3-carboxylate characterization often involve distinguishing between possible tautomeric forms. Advanced techniques like X-ray crystallography and variable-temperature NMR help elucidate its solid-state and solution-phase behavior, information critical for rational drug design and materials engineering.
Supply chain dynamics for 5-bromo-1H-pyrazole-3-methyl carboxylate reflect the compound's growing importance. Major chemical suppliers now offer custom synthesis services and bulk quantities, responding to increased demand from contract research organizations and academic laboratories. The development of more efficient synthetic routes continues to be an active area of process chemistry research.
In conclusion, Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS No. 1328893-17-9) represents a strategically important heterocyclic building block with wide-ranging applications across pharmaceutical, materials, and agrochemical research. Its unique combination of reactivity handles and structural features ensures continued relevance in developing next-generation functional molecules. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool in the chemist's arsenal.
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